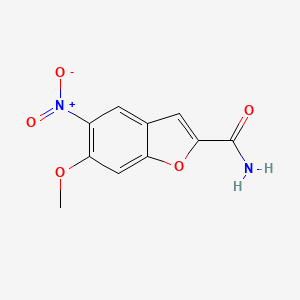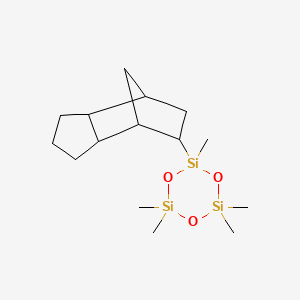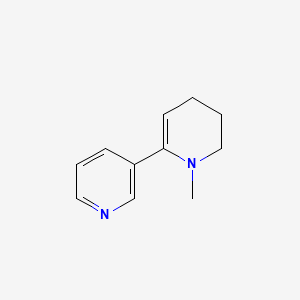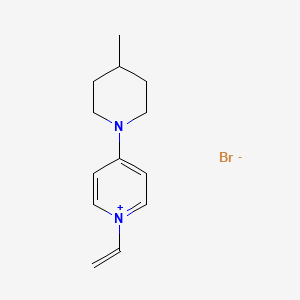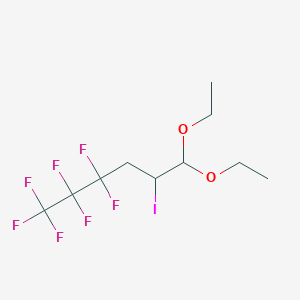
1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane is a chemical compound with the molecular formula C4H3Cl2F3 This compound belongs to the class of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds It is a cyclobutane derivative, meaning it contains a four-membered carbon ring structure
Vorbereitungsmethoden
The synthesis of 1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing chlorine and fluorine atoms. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of products with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of products with lower oxidation states.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: The compound can participate in addition reactions, where new atoms or groups are added to the carbon ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The pathways involved in its action may include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1,1-Dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane can be compared with other similar compounds, such as:
1,1-Dichloro-2,2-difluoroethylene: A compound with a similar structure but different reactivity and applications.
1,2-Dichloro-1,2-difluoroethane: Another related compound with distinct chemical properties and uses.
Eigenschaften
CAS-Nummer |
90029-45-1 |
|---|---|
Molekularformel |
C5H3Cl2F3 |
Molekulargewicht |
190.98 g/mol |
IUPAC-Name |
1,1-dichloro-2,2-difluoro-3-(fluoromethylidene)cyclobutane |
InChI |
InChI=1S/C5H3Cl2F3/c6-4(7)1-3(2-8)5(4,9)10/h2H,1H2 |
InChI-Schlüssel |
MXKAURBRJDXPNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CF)C(C1(Cl)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
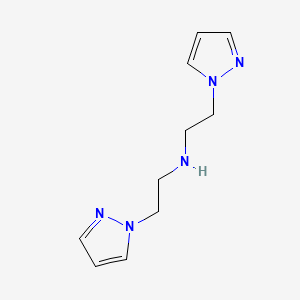
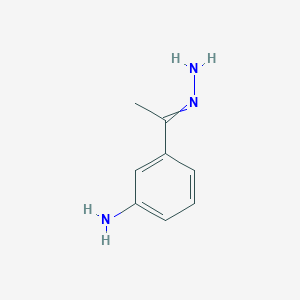
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)
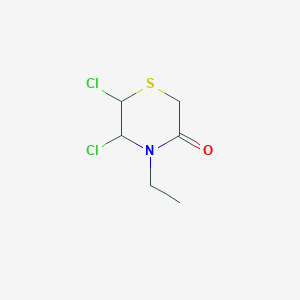

![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
